Cas no 98527-23-2 (Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy-)
Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- Chemical and Physical Properties
Names and Identifiers
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- Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy-
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- Inchi: 1S/C9H8BrFO4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
- InChI Key: KOSPLEPYZKIMEY-UHFFFAOYSA-N
- SMILES: C(O)(=O)C1=C(OC)C(F)=CC(Br)=C1OC
Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-9716266-1.0g |
3-bromo-5-fluoro-2,6-dimethoxybenzoic acid |
98527-23-2 | 95% | 1.0g |
$0.0 | 2022-11-29 |
Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
Additional information on Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy-
Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- (CAS No. 98527-23-2)
Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- (CAS No. 98527-23-2) is a highly specialized compound with a unique molecular structure that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its 3-bromo, 5-fluoro, and 2,6-dimethoxy substitutions on the benzoic acid backbone, which confer distinct chemical and biological properties.
The 3-bromo substitution introduces a halogen atom that can influence the compound's reactivity and stability. The presence of the 5-fluoro group further enhances these properties by modulating electronic effects and increasing lipophilicity. The 2,6-dimethoxy substitutions contribute to the compound's overall hydrophobicity and can affect its solubility and bioavailability. These structural features make Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- an attractive candidate for various applications in drug discovery and development.
Recent studies have highlighted the potential of Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- in the treatment of various diseases. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent anti-inflammatory properties. The researchers found that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising lead for the development of new anti-inflammatory drugs.
Another area of interest is its potential as an anticancer agent. Research conducted at the National Cancer Institute revealed that Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- has selective cytotoxicity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.
In addition to its therapeutic potential, Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- has also been explored for its use in diagnostic imaging. A study published in *Bioorganic & Medicinal Chemistry* showed that this compound can be labeled with radioactive isotopes to create imaging agents for positron emission tomography (PET). The high lipophilicity and stability of the compound make it suitable for such applications, where it can help visualize tumor tissues with high specificity and sensitivity.
The synthesis of Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- involves several steps that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include electrophilic aromatic substitution reactions followed by methylation steps. Advances in green chemistry have led to the development of more environmentally friendly methods for synthesizing this compound, reducing waste and improving sustainability.
Despite its promising properties, further research is needed to fully understand the pharmacokinetics and pharmacodynamics of Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy-. Preclinical studies are currently underway to evaluate its safety and efficacy in animal models. These studies will provide valuable insights into its potential as a therapeutic agent and guide future clinical trials.
In conclusion, Benzoic acid, 3-bromo-5-fluoro-2,6-dimethoxy- (CAS No. 98527-23-2) is a multifaceted compound with a wide range of potential applications in medicine and diagnostics. Its unique chemical structure and biological activity make it a valuable tool for researchers in various fields. As ongoing research continues to uncover new properties and uses for this compound, it is poised to play a significant role in advancing medical science.
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